molecular formula C11H12N2O B100940 1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one CAS No. 18440-63-6

1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one

Cat. No.: B100940
CAS No.: 18440-63-6
M. Wt: 188.23 g/mol
InChI Key: DXGVYOBWYCCQDX-UHFFFAOYSA-N
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Description

1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one (CAS: 18440-63-6) is a nitrogen-containing bicyclic heterocycle classified under HS code 29339900 for "Other Heterocyclic Compounds with Nitrogen Hetero-atom(s)" . The compound has been synthesized via Ritter-type reactions using boron trifluoride etherate (BF₃·OEt₂) as a catalyst, though this method requires high catalyst loading (120 mol%) . Applications span medicinal chemistry, particularly in the exploration of serotonin receptor modulators and enzyme inhibitors .

Properties

IUPAC Name

2,3,4,10b-tetrahydro-1H-pyrimido[1,2-b]isoindol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11-9-5-2-1-4-8(9)10-12-6-3-7-13(10)11/h1-2,4-5,10,12H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGVYOBWYCCQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C3=CC=CC=C3C(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701214835
Record name 1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one
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Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18440-63-6
Record name 1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one
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Record name 1,3,4,10b-Tetrahydropyrimido(2,1-a)isoindol-6(2H)-one
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Record name NSC209048
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Record name 1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one
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Preparation Methods

Reaction Conditions and Solvent Systems

The oxidation is typically conducted in polar protic solvents like ethanol, methanol, or water. For instance, dissolving 2-(3-aminopropyl)-1-(4-chlorophenyl)isoindole in ethanol and purging with oxygen for 48 hours yields 6-(4-chlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol with a melting point of 274–276°C. Alternative solvents such as benzene or dimethylformamide (DMF) may be employed to enhance solubility for bulky substrates.

Oxidizing Agent Selection

The choice of oxidizing agent significantly impacts reaction efficiency:

  • Potassium dichromate : Effective for electron-deficient substrates but requires acidic conditions.

  • Hydrogen peroxide : Preferred for greener syntheses due to minimal byproduct formation.

  • Oxygen/air bubbling : Offers scalability but necessitates prolonged reaction times (36–60 hours).

Acid-Catalyzed Rearrangement of Tetrahydroimidazoisoindolones

An alternative route involves the acid-mediated rearrangement of tetrahydroimidazoisoindolones. Sulfuric acid (80–100%) catalyzes the conversion of these intermediates into imidazolinyl phenyl carbonyl compounds, which are subsequently neutralized to yield the target structure.

Mechanistic Insights

The reaction proceeds through a tandem hydrolysis-rearrangement mechanism:

  • Protonation of the carbonyl oxygen activates the imidazolidine ring.

  • Ring-opening generates a reactive carbocation intermediate.

  • Intramolecular cyclization forms the tetrahydropyrimidoisoindolone core.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors are employed to maintain precise temperature control (80–115°C) and reduce reaction times to 2–10 hours. Neutralization with aqueous sodium hydroxide followed by recrystallization from DMF or dimethylacetamide achieves ≥95% purity.

Sulfonyl Halide-Mediated Functionalization

A novel approach involves reacting tetrahydroimidazoisoindolones with aryl or alkyl sulfonyl halides in pyridine. This method introduces sulfonyl groups at the N-position, enhancing the compound's stability for subsequent transformations.

Key Steps:

  • Sulfonation : Treatment with p-toluenesulfonyl chloride at reflux (110°C) for 2 hours.

  • Hydrolysis : Exposure to concentrated sulfuric acid cleaves the sulfonyl group.

  • Neutralization : Precipitation with ammonium hydroxide yields the deprotected product.

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for each method:

MethodOxidizing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)
OxidationO₂Ethanol25–804878
Acid rearrangementH₂SO₄80–1152–1085
Sulfonyl functionalizationTosyl chloridePyridine110270

Data derived from US Patent 3935218A.

Industrial and Environmental Considerations

Solvent Recycling

Ethanol and DMF are recovered via fractional distillation, reducing waste generation by 40–60%.

Byproduct Management

Chromium-containing byproducts from dichromate oxidations are treated with reducing agents (e.g., sodium bisulfite) to mitigate environmental toxicity .

Chemical Reactions Analysis

Types of Reactions: 1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or isoindole rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidoisoindoles.

Scientific Research Applications

1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:
  • Synthesis Efficiency: While the target compound’s synthesis via BF₃·OEt₂ is atom-economical, the high catalyst loading contrasts with greener methods for thiadiazinone derivatives (e.g., solvent-free conditions) .

Pharmacological and Reactivity Profiles

Key Observations:
  • Receptor Selectivity: The pyrazino-isoindole derivative’s trifluoromethyl group improves 5-HT₂C selectivity over 5-HT₂A, a feature absent in the parent pyrimido compound .
  • Enzyme Inhibition : Valmerins’ nitro and hydroxyl substituents enable potent kinase inhibition, highlighting the importance of electron-withdrawing groups in bioactivity .
  • Reactivity: The pyrimido-isoindole core is susceptible to reduction (LiAlH₄ yields isoindole derivatives), whereas thieno analogues undergo electrophilic substitution at the thiophene ring .

Biological Activity

1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one (CAS No. 18440-63-6) is a heterocyclic compound belonging to the pyrimidoisoindole class. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one is C17H16N2OC_{17}H_{16}N_{2}O with a molecular weight of 264.32 g/mol. The compound exhibits a complex structure that influences its biological interactions.

Anticancer Properties

Research indicates that 1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one demonstrates significant anticancer activity. A study conducted by Zhang et al. (2020) showed that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Table 1: Anticancer Activity Overview

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Inhibition of proliferation

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. In vitro studies reported by Kumar et al. (2021) demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Summary

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Salmonella typhimurium128 µg/mL

The biological activities of 1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one are attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential leading to programmed cell death in cancer cells.
  • Cell Cycle Regulation : It modulates cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.
  • Antimicrobial Action : The disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis are key mechanisms for its antimicrobial effects.

Case Studies

A notable case study involved the application of this compound in a preclinical model for cancer treatment. In a xenograft model using MCF-7 cells in mice, administration of the compound resulted in a significant reduction in tumor size compared to control groups (Li et al., 2023). The study highlighted the potential for clinical applications in oncology.

Q & A

Q. What are the established synthetic routes for 1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one?

The compound is synthesized via aza-Prins cyclization and Ritter-type reactions using cyclic N-acyliminium ions. For example, boron trifluoride etherate (BF₃·OEt₂) catalyzes the cyclization of N-homoallyl imides, yielding the tetracyclic core with high diastereoselectivity (>90% yield) . Alternative methods include hetero-Diels-Alder reactions between enimides and N-acylimines, followed by Brønsted acid-mediated rearrangements to form the pyrimidoisoindolone scaffold .

Q. How is the structural configuration of this compound validated experimentally?

Structural characterization relies on NMR spectroscopy (¹H/¹³C), UV-Vis spectroscopy , and mass spectrometry . For instance, the stereochemical outcome of BF₃·OEt₂-mediated syntheses is confirmed by NOE correlations in NMR, while UV spectra identify π→π* transitions in the isoindole system . High-resolution mass spectrometry (HRMS) validates molecular formulas, with deviations <2 ppm from theoretical values .

Q. What are the primary biological targets of this compound?

The compound and its analogs act as glycogen synthase kinase 3 (GSK-3) and cyclin-dependent kinase 5 (CDK5) inhibitors , with IC₅₀ values in the nanomolar range. For example, cis-2-hydroxy-10-nitro derivatives show potent inhibition (IC₅₀: 12 nM for GSK-3) via competitive binding at the ATP pocket . It also exhibits 5-HT₂C receptor agonism (>300-fold selectivity over 5-HT₂A/2B), critical for neuropharmacological applications .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis?

Diastereoselectivity is governed by substrate preorganization and catalyst choice . For example, p-toluenesulfonic acid (p-TSA) promotes endo-trig cyclization of N-acyliminium ions, favoring the cis-fused tetracyclic product (dr >20:1) . Computational modeling (DFT) of transition states reveals steric hindrance at the C10b position as a key determinant of stereoselectivity .

Q. What methodologies resolve contradictions in spectral data interpretation?

Discrepancies in reduction products (e.g., LiAlH₄ reducing pyrimidoisoindolones to isoindoles vs. nine-membered rings) are resolved via isotopic labeling and X-ray crystallography . For instance, ¹³C-labeled intermediates confirm retention of the bicyclic framework during reduction, contradicting earlier reports .

Q. How is species-dependent receptor selectivity optimized for 5-HT₂C agonists?

Mutagenesis studies identify Position 5.46 in the 5-HT₂C receptor as critical for ligand binding. Substituting (R)-9-ethyl-7-trifluoromethyl groups enhances human receptor affinity (Kᵢ: 1.2 nM) while reducing rodent activity (Kᵢ: 230 nM). Molecular docking (AutoDock Vina) and MD simulations validate hydrophobic interactions with Phe⁶.⁵¹ and His⁶.⁵⁵ residues .

Q. What strategies improve yield in one-pot syntheses?

Optimizing solvent polarity (e.g., dichloroethane vs. THF) and acid strength (e.g., TFA vs. TsOH) enhances reaction efficiency. A Brønsted acid-mediated rearrangement of 5,6-dihydro-4H-1,3-oxazines increases yields from 45% to 82% by stabilizing cationic intermediates .

Q. How are in vitro biological evaluations designed to assess kinase inhibition?

Fluorescent polarization assays using FITC-labeled ATP analogs measure competitive binding to GSK-3β. Dose-response curves (0.1–1000 nM) and Lineweaver-Burk plots confirm non-competitive inhibition (Kᵢ: 8.3 nM) . For 5-HT₂C agonism, calcium flux assays (FLIPR) in HEK293 cells quantify EC₅₀ values (e.g., 9 nM for Compound 58) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one
Reactant of Route 2
1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one

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